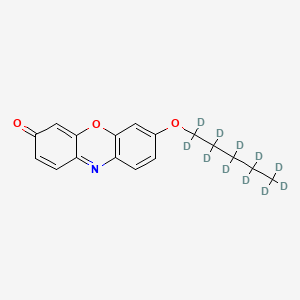
N,N-Dibenzyloxycarbonyl-S,O,O-tri-benzyl-L-
概要
説明
N,N-Dibenzyloxycarbonyl-S,O,O-tri-benzyl-L-: is a complex organic compound that features multiple benzyl protecting groups. These protecting groups are often used in organic synthesis to protect functional groups from unwanted reactions during multi-step synthesis processes. The compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzyloxycarbonyl-S,O,O-tri-benzyl-L- typically involves the protection of amino and hydroxyl groups using benzyl chloroformate in the presence of a mild base at room temperature. The reaction conditions are carefully controlled to ensure selective protection of the desired functional groups.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of nickel boride generated in situ from nickel chloride and sodium borohydride in methanol at ambient temperature has been reported as an efficient method for the deprotection of benzyloxycarbonyl groups .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups.
Reduction: Reduction reactions can be used to remove the benzyl protecting groups.
Substitution: Substitution reactions can occur at the protected functional groups once the protecting groups are removed.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Nickel boride, palladium on carbon, and other reducing agents are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions once the protecting groups are removed.
Major Products: The major products formed from these reactions depend on the specific functional groups being protected and the conditions used. For example, deprotection of the benzyloxycarbonyl groups yields the corresponding amines and phenols .
科学的研究の応用
Chemistry: The compound is widely used in organic synthesis, particularly in the synthesis of peptides and other complex molecules. The selective protection and deprotection of functional groups are crucial for achieving the desired synthetic outcomes.
Biology: In biological research, the compound is used to protect amino acids and other biomolecules during synthesis. This allows for the selective modification of specific functional groups without affecting others.
Medicine: The compound has applications in the development of pharmaceuticals, where it is used to protect functional groups during the synthesis of drug molecules.
Industry: In industrial applications, the compound is used in the large-scale synthesis of complex organic molecules. The use of efficient deprotection methods, such as nickel boride, allows for the production of high-purity compounds .
作用機序
The mechanism of action of N,N-Dibenzyloxycarbonyl-S,O,O-tri-benzyl-L- involves the selective protection of functional groups using benzyl chloroformate. The benzyl groups reduce the nucleophilic character of the protected functional groups, preventing unwanted reactions during synthesis. Deprotection is achieved using reducing agents such as nickel boride, which selectively removes the benzyl groups to yield the desired products .
類似化合物との比較
N-Benzyloxycarbonyl-L-phenylalanine: Used for similar protective purposes in peptide synthesis.
O-Benzyl-L-serine: Another compound used for protecting hydroxyl groups in organic synthesis.
Uniqueness: N,N-Dibenzyloxycarbonyl-S,O,O-tri-benzyl-L- is unique in its ability to protect multiple functional groups simultaneously, making it highly versatile in complex synthetic processes. The use of nickel boride for deprotection is also a notable feature, offering a simple and efficient method for removing the protecting groups .
特性
IUPAC Name |
benzyl (2S)-2-[[(2R)-3-benzylsulfanyl-2-[[(4S)-5-oxo-5-phenylmethoxy-4-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H56N4O10S/c56-46(30-29-44(49(59)63-33-39-20-8-2-9-21-39)55-51(61)65-35-41-24-12-4-13-25-41)53-45(37-66-36-42-26-14-5-15-27-42)47(57)54-43(48(58)62-32-38-18-6-1-7-19-38)28-16-17-31-52-50(60)64-34-40-22-10-3-11-23-40/h1-15,18-27,43-45H,16-17,28-37H2,(H,52,60)(H,53,56)(H,54,57)(H,55,61)/t43-,44-,45-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKITTXXOKHCFMV-OFEBPFRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)C(CSCC3=CC=CC=C3)NC(=O)CCC(C(=O)OCC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)[C@H](CSCC3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)OCC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H56N4O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
917.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethanone, 1-[1,1-bicyclopropyl]-2-yl-, trans-(9CI)](/img/structure/B588809.png)




